GSK-J1 was developed by GlaxoSmithKline and is classified as a histone demethylase inhibitor. It is particularly effective against the KDM6 subfamily, which includes JMJD3 and UTX, with reported inhibitory concentrations (IC50) of approximately 28 nM for JMJD3 and 60 nM for UTX in cell-free assays . The lithium salt form of GSK-J1 enhances its solubility and bioavailability, making it suitable for various biological applications.
The synthesis of GSK-J1 lithium salt involves several key steps:
The molecular structure of GSK-J1 lithium salt can be characterized by its complex arrangement, which includes:
Crystallographic studies have shown that GSK-J1 occupies specific positions in the active sites of JMJD3 and UTX, with notable distances between critical atoms that suggest strong interactions with cysteine residues involved in catalysis .
GSK-J1 lithium salt participates in several chemical reactions relevant to its function as an inhibitor:
These reactions highlight GSK-J1's role in modulating enzymatic activity through competitive inhibition.
The mechanism of action for GSK-J1 involves:
GSK-J1 lithium salt exhibits several notable physical and chemical properties:
These properties are crucial for its application in laboratory settings and potential therapeutic uses.
GSK-J1 lithium salt is primarily utilized in scientific research focused on:
CAS No.: 32904-22-6
CAS No.: 864821-90-9
CAS No.: 26532-22-9
CAS No.:
CAS No.: